REACTION_CXSMILES
|
[F:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)=[C:4]([N+:23]([O-:25])=[O:24])[CH:3]=1.O.NN>C(O)C>[F:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][CH2:8][CH2:9][NH2:10])=[C:4]([N+:23]([O-:25])=[O:24])[CH:3]=1 |f:1.2|
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Name
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2-[3-(4-fluoro-2-nitrophenoxy)propyl]isoindole-1,3-dione
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Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
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FC1=CC(=C(OCCCN2C(C3=CC=CC=C3C2=O)=O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
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Name
|
|
Quantity
|
140 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 3.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while heating
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Type
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TEMPERATURE
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Details
|
under reflux
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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13 ml of 5N sodium hydroxide aqueous solution was added to the residue
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with dichloromethane
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Type
|
WASH
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Details
|
The organic layer was washed with a saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
The resulting dry product was concentrated under reduced pressure
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Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(OCCCN)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.03 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |